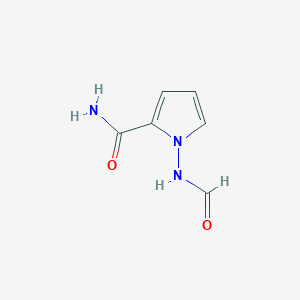

1-formamido-1H-pyrrole-2-carboxamide

Descripción general

Descripción

1-formamido-1H-pyrrole-2-carboxamide is a synthetic organic molecule that belongs to the class of heterocyclic compounds. It is a derivative of pyrrole, a five-membered aromatic ring, and contains both a formamide group and a carboxamide group. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-formamido-1H-pyrrole-2-carboxamide can be synthesized through various methods. One common approach involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the electrocyclic ring closure of chalcones and glycine esters or amides, resulting in 3,4-dihydro-2H-pyrrole intermediates, which are then oxidized to the corresponding pyrroles by stoichiometric oxidants or catalytic copper(II) and air .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The use of catalytic systems and environmentally friendly solvents is often preferred to minimize waste and reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

1-formamido-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as copper(II) and air for oxidation reactions.

Reducing agents: Such as hydrogen gas or metal hydrides for reduction reactions.

Substituting agents: Such as alkyl halides, sulfonyl chlorides, and benzoyl chloride for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce N-substituted pyrroles .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Formamido-1H-pyrrole-2-carboxamide has a diverse range of applications in scientific research:

Chemistry

- Building Block for Synthesis: It serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

- Biological Activities: The compound is under investigation for its potential antimicrobial and anticancer properties. Research indicates that it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Medicine

- Therapeutic Applications: There is ongoing research into its use in drug development. The dual functionality of the formamide and carboxamide groups may enhance bioactivity and selectivity towards biological targets.

Industry

- Specialty Chemicals Production: It is utilized in producing specialty chemicals and materials, leveraging its unique chemical properties for various industrial applications.

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

- Antimicrobial Activity: Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, suggesting potential use in pharmaceutical formulations.

- Anticancer Properties: Studies have shown that compounds related to this compound can inhibit cancer cell proliferation through specific molecular pathways, indicating their potential as anticancer agents.

- Chemical Reactivity: Investigations into the reactivity of this compound have revealed its versatility in forming new derivatives that may possess enhanced biological activity or novel chemical properties.

Mecanismo De Acción

The mechanism of action of 1-formamido-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 1-formamido-1H-pyrrole-2-carboxamide include other pyrrole derivatives, such as:

- 1H-pyrrole-2-carboxamide

- 1-formyl-1H-pyrrole-2-carboxamide

- 1-acetyl-1H-pyrrole-2-carboxamide

Uniqueness

This compound is unique due to the presence of both a formamide group and a carboxamide group, which confer distinct chemical and biological properties.

Actividad Biológica

1-Formamido-1H-pyrrole-2-carboxamide (CAS No. 159326-70-2) is a synthetic organic compound that belongs to the class of heterocyclic compounds, specifically pyrrole derivatives. This compound has garnered significant interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure, which includes both a formamide and a carboxamide functional group. The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Using readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization.

- Microwave-Assisted Synthesis : This method enhances yields and reduces reaction times while minimizing environmental impact.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, research on related pyrrole carboxamides has shown measurable inhibition against various pathogens. Table 1 summarizes the minimum inhibitory concentrations (MIC) for selected compounds related to this compound:

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | <0.016 | Mycobacterium tuberculosis |

| Pyrrole derivative A | 0.125 | Staphylococcus aureus |

| Pyrrole derivative B | 0.0625 | Escherichia coli |

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly through its role as an inhibitor of Aurora kinases, which are critical in cell division and proliferation. Inhibition of these kinases can lead to apoptosis in cancer cells. A notable study reported that:

- Aurora Kinase Inhibition : this compound exhibited significant inhibition of Aurora-B kinase with an IC50 value of approximately 0.2244 µM, indicating its potential as a therapeutic agent against cancer .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Binding : The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity and interaction patterns between the compound and its targets. These studies suggest that the presence of specific functional groups enhances binding efficacy and specificity towards target enzymes .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Antitubercular Activity :

- Aurora Kinase Modulation :

Propiedades

IUPAC Name |

1-formamidopyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-6(11)5-2-1-3-9(5)8-4-10/h1-4H,(H2,7,11)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZMXGIYBUJQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)N)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273572 | |

| Record name | 1-(Formylamino)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159326-70-2 | |

| Record name | 1-(Formylamino)-1H-pyrrole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159326-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Formylamino)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.